3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid
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Overview
Description
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid is an organic compound with the molecular formula C17H17IO4. This compound is characterized by the presence of an ethoxy group, an iodine atom, and a 4-methylbenzyl ether group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Ethylation: Introduction of the ethoxy group to the benzoic acid derivative.
Iodination: Incorporation of the iodine atom using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Etherification: Formation of the 4-methylbenzyl ether through a nucleophilic substitution reaction, often using 4-methylbenzyl chloride and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Esterification and Hydrolysis: The carboxylic acid group can form esters or be hydrolyzed back to the acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and 4-methylbenzyl groups can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Iodo-4-[(4-methylbenzyl)oxy]benzoic acid: Lacks the ethoxy group, affecting solubility and binding properties.
3-Ethoxy-5-iodo-4-hydroxybenzoic acid: Lacks the 4-methylbenzyl ether group, altering its chemical and biological properties.
Uniqueness
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the iodine atom allows for unique substitution reactions, while the ethoxy and 4-methylbenzyl groups enhance its solubility and binding properties.
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBDGTAYDXWOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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